3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester
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Overview
Description
3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a hydroxyl group, a nitro group, and a carboxylic acid methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the nitration of 3-hydroxyindazole followed by esterification. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial catalysts and solvents that are easily recoverable and recyclable is also common to ensure cost-effectiveness and environmental compliance.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3-keto-6-nitro-4-(1H)indazole carboxylic acid methyl ester.
Reduction: Formation of 3-hydroxy-6-amino-4-(1H)indazole carboxylic acid methyl ester.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid methyl ester
- 5-Amino-1H-indazole-3-carboxylic acid methyl ester
- 3-Formyl-1H-indazole-4-carboxylic acid methyl ester
Comparison: Compared to these similar compounds, 3-Hydroxy-6-nitro-4-(1H)indazole carboxylic acid methyl ester is unique due to the presence of both a hydroxyl and a nitro group. This combination of functional groups provides a distinct reactivity profile, making it suitable for specific synthetic applications and biological studies. The hydroxyl group enhances solubility and reactivity, while the nitro group offers potential for reduction to amines, expanding its utility in various chemical transformations.
Properties
Molecular Formula |
C9H7N3O5 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
methyl 6-nitro-3-oxo-2,3a-dihydroindazole-4-carboxylate |
InChI |
InChI=1S/C9H7N3O5/c1-17-9(14)5-2-4(12(15)16)3-6-7(5)8(13)11-10-6/h2-3,7H,1H3,(H,11,13) |
InChI Key |
KDLUTDMPLVMLCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=O)C12)[N+](=O)[O-] |
Origin of Product |
United States |
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